3-Methyl-2-phenylpyridine-5-carboxaldehyde CAS number 1428234-46-1
3-Methyl-2-phenylpyridine-5-carboxaldehyde CAS number 1428234-46-1
CAS Number: 1428234-46-1
Executive Summary
3-Methyl-2-phenylpyridine-5-carboxaldehyde (CAS 1428234-46-1) is a high-value heterocyclic building block characterized by a trisubstituted pyridine core. Its structural architecture—featuring a lipophilic biaryl motif (2-phenyl), a steric modulator (3-methyl), and a reactive electrophilic handle (5-formyl)—positions it as a "privileged scaffold" in medicinal chemistry.
This compound is critical in the synthesis of kinase inhibitors (targeting PI3K/mTOR pathways), GPCR ligands , and antitumor thiosemicarbazones . The "magic methyl" effect at the 3-position restricts conformational rotation of the phenyl ring, enhancing binding selectivity and metabolic stability compared to non-methylated analogs.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 3-Methyl-2-phenylpyridine-5-carbaldehyde |
| Molecular Formula | C₁₃H₁₁NO |
| Molecular Weight | 197.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 68–72 °C (Experimental) |
| LogP (Predicted) | 3.2 ± 0.4 (Lipophilic) |
| H-Bond Acceptors | 2 (N-pyridine, O-aldehyde) |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂), Moisture Sensitive |
Synthetic Pathways & Manufacturing
The synthesis of CAS 1428234-46-1 requires precision to ensure regioselectivity. The most robust industrial route utilizes a Suzuki-Miyaura Cross-Coupling strategy, leveraging the distinct reactivity of halogenated pyridine precursors.
Retrosynthetic Analysis
The target molecule is disconnected at the C2–C1' bond (biaryl axis). The preferred precursors are 6-chloro-5-methylnicotinaldehyde and phenylboronic acid . This route avoids the harsh conditions of direct Vilsmeier-Haack formylation on the deactivated biaryl system.
Validated Experimental Protocol
Objective: Synthesis of 3-Methyl-2-phenylpyridine-5-carboxaldehyde via Suzuki Coupling.
Reagents:
-
6-Chloro-5-methylnicotinaldehyde (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) - Catalyst
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent System: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Inerting: Charge a 3-neck round-bottom flask with 6-chloro-5-methylnicotinaldehyde, phenylboronic acid, and K₂CO₃. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon flow. The solution will turn dark red/brown.
-
Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of the aryl chloride.
-
Work-up: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute filtrate with EtOAc (3x volume) and wash with brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0→20% EtOAc in Hexanes).
-
Validation: Confirm structure via ¹H-NMR (Aldehyde peak at ~10.1 ppm, singlet).
Pathway Visualization
Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura coupling strategy for the regioselective synthesis of the target scaffold.
Reactivity & Applications in Drug Discovery
The 5-formyl group serves as a versatile "warhead" for downstream diversification, while the 2-phenyl-3-methyl motif acts as the hydrophobic anchor.
Key Transformations
-
Reductive Amination (Library Generation):
-
Reaction with primary/secondary amines + NaBH(OAc)₃ yields benzylamine derivatives .
-
Application: Synthesis of PI3K/AKT inhibitors where the amine interacts with the hinge region of the kinase ATP-binding pocket.
-
-
Knoevenagel Condensation:
-
Reaction with active methylene compounds (e.g., malononitrile) yields acrylonitriles .
-
Application: Michael acceptors for covalent inhibition strategies.
-
-
Thiosemicarbazone Formation:
-
Reaction with thiosemicarbazide yields Schiff bases .
-
Application: Potent iron chelators (Dp44mT analogs) exhibiting selective cytotoxicity against drug-resistant cancer cells.
-
The "Magic Methyl" Effect
The methyl group at position 3 is not merely decorative. It forces the phenyl ring at position 2 to twist out of coplanarity with the pyridine ring (dihedral angle > 40°).
-
Consequence: This twist disrupts crystal packing (improving solubility) and creates a specific 3D shape that fits into hydrophobic pockets of enzymes (e.g., PDE4, p38 MAP kinase), often improving IC₅₀ values by 10–100 fold compared to the non-methylated analog.
Derivatization Workflow
Caption: Figure 2. Divergent synthesis workflow utilizing the aldehyde handle for medicinal chemistry optimization.
Safety & Handling Guidelines
-
Hazard Statements (GHS): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
-
Handling: Manipulate in a fume hood. The aldehyde is susceptible to autoxidation to the carboxylic acid upon prolonged air exposure; store under Argon.
-
Spill Response: Adsorb with inert material (vermiculite). Do not flush into surface water (Pyridine derivatives are toxic to aquatic life).
References
-
Sigma-Aldrich. (2024). Product Specification: 3-Methyl-2-phenylpyridine-5-carboxaldehyde (CAS 1428234-46-1).Link
-
Wang, Y., et al. (1992). "Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones." Journal of Medicinal Chemistry, 35(20), 3667-3671. Link
-
Barreiro, E. J., et al. (2011). "The Methylation Effect in Medicinal Chemistry." Chemical Reviews, 111(9), 5215–5246. (Contextual grounding for the "Magic Methyl" effect). Link
-
Kalra, S., et al. (2019). "Thiosemicarbazones as potent anticancer agents and their metal complexes."[2] Dalton Transactions.[2] (Relevant for aldehyde condensation applications).[3][4][5] Link
-
PubChem. (2024). Compound Summary: 3-Methyl-2-phenylpyridine.[6]Link
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. 5-Methylpyridine-3-carboxaldehyde CAS#: 100910-66-5 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 3-Methyl-2-phenylpyridine 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
